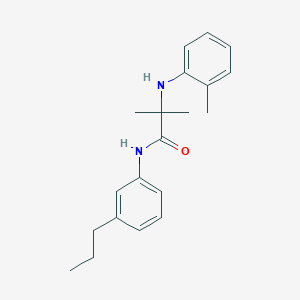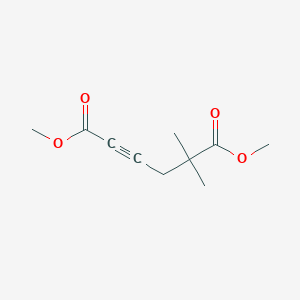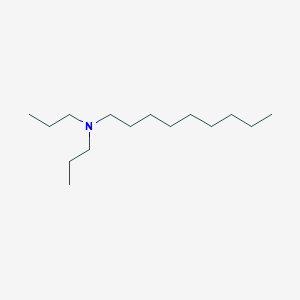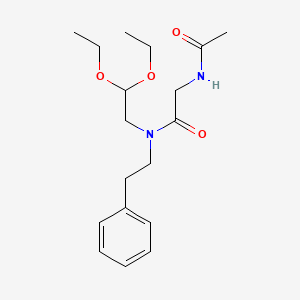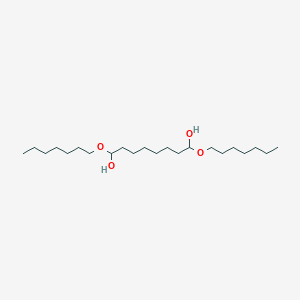
1,8-Bis(heptyloxy)octane-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(heptyloxy)octane-1,8-diol is a chemical compound that belongs to the class of diols It is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms of an octane chain, with heptyloxy groups attached to the remaining carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(heptyloxy)octane-1,8-diol typically involves the reaction of 1,8-octanediol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
HO-(CH2)8-OH+2C7H15Br→C7H15O-(CH2)8-OC7H15+2KBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(heptyloxy)octane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Aplicaciones Científicas De Investigación
1,8-Bis(heptyloxy)octane-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(heptyloxy)octane-1,8-diol involves its interaction with molecular targets through its hydroxyl and heptyloxy groups. These interactions can influence various biochemical pathways and cellular processes. The compound’s hydrophobic heptyloxy chains and hydrophilic hydroxyl groups enable it to interact with both lipid and aqueous environments, making it versatile in its applications.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Octanediol: Lacks the heptyloxy groups, making it less hydrophobic.
1,7-Heptanediol: Has a shorter carbon chain, affecting its physical and chemical properties.
1,9-Nonanediol: Has a longer carbon chain, influencing its solubility and reactivity.
Uniqueness
1,8-Bis(heptyloxy)octane-1,8-diol is unique due to the presence of heptyloxy groups, which enhance its hydrophobicity and potential for interaction with lipid environments. This structural feature distinguishes it from other diols and contributes to its diverse applications.
Propiedades
Número CAS |
89990-99-8 |
|---|---|
Fórmula molecular |
C22H46O4 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
1,8-diheptoxyoctane-1,8-diol |
InChI |
InChI=1S/C22H46O4/c1-3-5-7-11-15-19-25-21(23)17-13-9-10-14-18-22(24)26-20-16-12-8-6-4-2/h21-24H,3-20H2,1-2H3 |
Clave InChI |
KCBPKDIEBUAJDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(CCCCCCC(O)OCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silanol](/img/structure/B14373629.png)
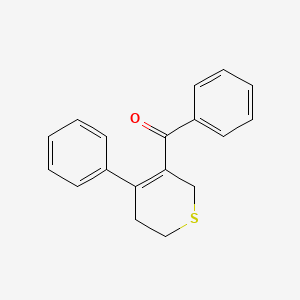

![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)




